Betamiprón

Descripción general

Descripción

Synthesis Analysis

The synthesis of beta-amino acids and related compounds, like Betamipron, often involves innovative approaches to achieve desired structures and functionalities. For instance, Porter et al. (2002) describe the synthesis of a pyrrolidine-based beta-amino acid, which was incorporated into hexa-beta-peptide, highlighting a method that could be relevant to Betamipron synthesis. This process emphasizes the role of specific amino acids in facilitating helix formation in aqueous solutions, a crucial aspect of beta-peptide synthesis (Porter et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure of beta-compounds, including Betamipron, is essential for appreciating their chemical and physical properties. Studies on beta-peptides, for instance, reveal the significance of incorporating specific beta-amino acids for achieving stable helical structures, which could also influence Betamipron's structural analysis. The work by Porter et al. provides insights into the 12-helical structure confirmed by circular dichroism spectra and 2D NMR analysis, underlining the importance of molecular structure in understanding the compound's behavior in biological systems (Porter et al., 2002).

Chemical Reactions and Properties

Aplicaciones Científicas De Investigación

Tratamiento de infecciones bacterianas graves e intratables

Betamiprón, cuando se combina con panipenem (un antibiótico carbapenémico), se utiliza para el tratamiento de infecciones bacterianas graves e intratables causadas por bacterias grampositivas y gramnegativas . Esta combinación es particularmente eficaz porque el 30% del panipenem y la mayor parte del this compound se excretan en la orina en forma sin cambios .

Farmacocinética en pacientes con enfermedad renal en estadio terminal

La farmacocinética de panipenem/betamiprón se ha investigado en pacientes con enfermedad renal en estadio terminal (ESRD) que se someten a tratamiento de hemodiálisis . El estudio tenía como objetivo establecer un régimen de dosis adecuado para estos pacientes .

Tratamiento de la bacteriemia neumocócica

Un estudio de cohorte retrospectivo comparó la eficacia de panipenem/betamiprón con otros carbapenémicos para el tratamiento de infecciones potencialmente mortales en adultos recién hospitalizados con bacteriemia neumocócica . El estudio encontró que la terapia inicial con panipenem/betamiprón podría tener una ventaja terapéutica sobre otros carbapenémicos en el tratamiento de infecciones graves por Streptococcus pneumoniae .

Agonista de la señalización de la hormona tiroidea

Se ha encontrado que this compound aumenta significativamente la expresión de thibz, lo que proporciona la primera evidencia in vivo de que this compound es un agonista de la señalización de la hormona tiroidea (TH) .

Tratamiento de infecciones potencialmente mortales

Desde su lanzamiento comercial en 1993, panipenem/betamiprón se ha utilizado ampliamente para el tratamiento de infecciones potencialmente mortales . Se cree que es muy eficaz para la infección por S. pneumoniae debido a su excelente actividad in vitro contra S. pneumoniae .

Prevención de la posible toxicidad renal por panipenem

This compound es un inhibidor del transporte de aniones que sirve para prevenir la posible toxicidad renal por panipenem<a aria-label="1: " data-citationid="17d38504-0dee-806b-e279-53145569be62-32" h="ID=SERP,5015

Mecanismo De Acción

Target of Action

Betamipron, also known as N-benzoyl-β-alanine , is primarily used in combination with the antibiotic panipenem . The primary target of Betamipron is the renal tubule, where it inhibits the uptake of panipenem . This action reduces the nephrotoxicity of panipenem, making the combination safer for use .

Mode of Action

Betamipron acts as a competitive inhibitor, preventing the uptake of panipenem into the renal tubule . By doing so, it reduces the concentration of panipenem in the renal cortex, thereby mitigating the nephrotoxic effects of panipenem .

Biochemical Pathways

Its primary role is to inhibit the renal uptake of panipenem, a carbapenem antibiotic . Carbapenems work by inhibiting cell wall synthesis in bacteria, leading to cell death . By reducing the nephrotoxicity of panipenem, Betamipron allows for safer use of this potent antibiotic .

Pharmacokinetics

Betamipron, when administered intravenously in combination with panipenem, is primarily excreted in the urine . In patients with end-stage renal disease undergoing hemodialysis, the clearance of Betamipron was found to be 4.18 ± 0.643 L/h with hemodialysis and 0.615 ± 0.511 L/h without hemodialysis . These pharmacokinetic properties influence the dosage regimen of panipenem/betamipron, particularly in patients with impaired renal function .

Result of Action

The primary result of Betamipron’s action is the reduction of nephrotoxicity associated with panipenem . This allows for the safer use of panipenem, a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy of Betamipron can be influenced by various environmental factors. For instance, the presence of renal impairment can significantly affect the pharmacokinetics of Betamipron, necessitating dosage adjustments . Furthermore, the effectiveness of Betamipron in reducing panipenem’s nephrotoxicity may be influenced by factors such as the patient’s hydration status and concurrent use of other nephrotoxic drugs.

Safety and Hazards

Propiedades

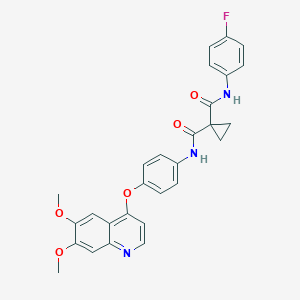

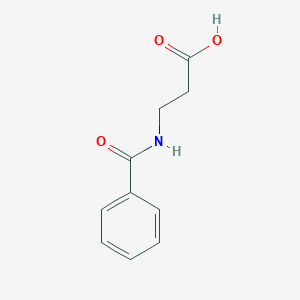

IUPAC Name |

3-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXYHOHYCJXYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045626 | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3440-28-6 | |

| Record name | Betamipron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamipron [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamipron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3440-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMIPRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W0M245736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.